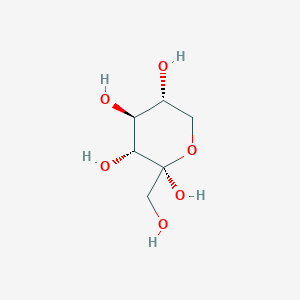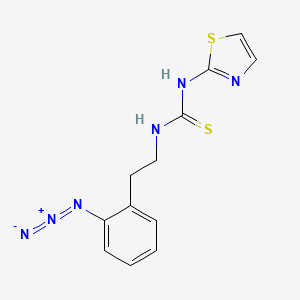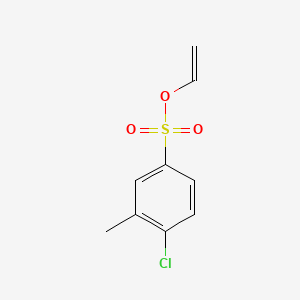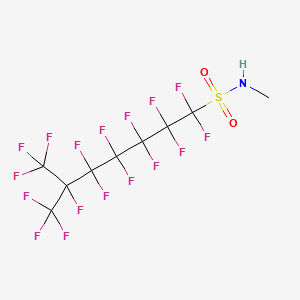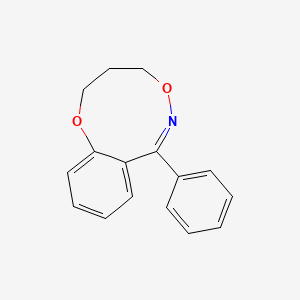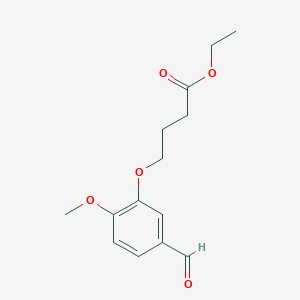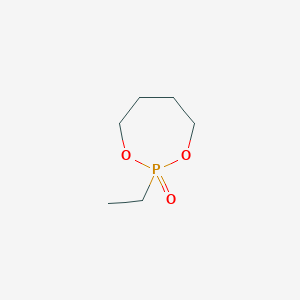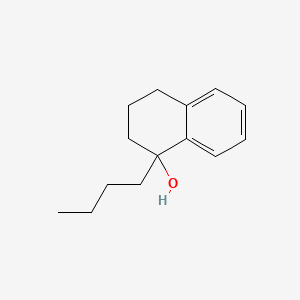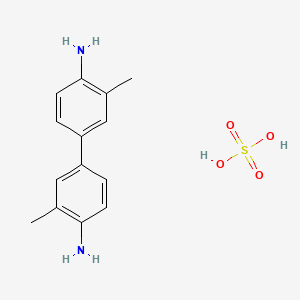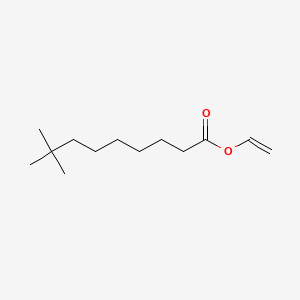
Vinyl neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Vinyl neoundecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial production methods involve the continuous esterification process where neodecanoic acid and vinyl alcohol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .
化学反应分析
Vinyl neoundecanoate undergoes various chemical reactions, including:
Polymerization: It is commonly used as a modifying monomer in the polymerization of vinyl acetate and other monomers to create copolymers.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield neodecanoic acid and vinyl alcohol.
Addition Reactions: The vinyl group in this compound can participate in addition reactions with various reagents such as halogens, hydrogen halides, and other electrophiles.
科学研究应用
Vinyl neoundecanoate has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of vinyl neoundecanoate primarily involves its ability to copolymerize with other monomers to form stable and durable polymers. The highly branched structure of neodecanoic acid provides steric hindrance, which enhances the stability and resistance of the resulting polymers to environmental degradation . The vinyl group allows for easy copolymerization, making it a versatile monomer in various polymerization processes .
相似化合物的比较
Vinyl neoundecanoate is similar to other vinyl esters such as vinyl acetate and vinyl laurate. it is unique due to its highly branched structure, which provides superior hydrophobicity and resistance to alkali degradation . Other similar compounds include:
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Vinyl laurate: Known for its use in the production of flexible and water-resistant polymers.
This compound stands out due to its excellent resistance to ultraviolet light and its ability to produce coatings with high liquid stain repellency .
属性
CAS 编号 |
93820-32-7 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
ethenyl 8,8-dimethylnonanoate |
InChI |
InChI=1S/C13H24O2/c1-5-15-12(14)10-8-6-7-9-11-13(2,3)4/h5H,1,6-11H2,2-4H3 |
InChI 键 |
DGJZAAXKXDMFMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


